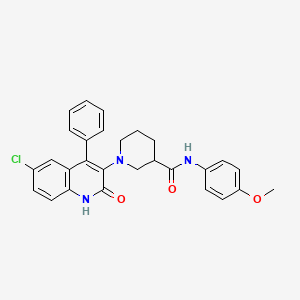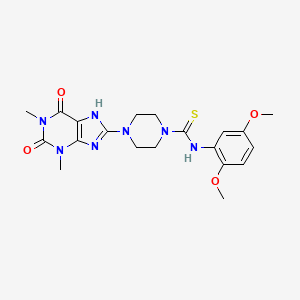![molecular formula C18H8N4 B10880990 Benzo[a]phenazine-9,10-dicarbonitrile](/img/structure/B10880990.png)
Benzo[a]phenazine-9,10-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[a]phenazine-9,10-dicarbonitrile is a polycyclic aromatic compound with a rigid planar structure It is characterized by the presence of two cyano groups at the 9 and 10 positions of the phenazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[a]phenazine-9,10-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of o-phenylenediamine with a suitable dicarbonitrile precursor in the presence of a catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the phenazine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Benzo[a]phenazine-9,10-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenazine ring, modifying its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of functionalized phenazine derivatives.
Scientific Research Applications
Benzo[a]phenazine-9,10-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Mechanism of Action
The mechanism by which Benzo[a]phenazine-9,10-dicarbonitrile exerts its effects is largely dependent on its interaction with molecular targets. In electronic applications, its planar structure and electron-withdrawing cyano groups facilitate efficient charge transport and light emission. In biological systems, the compound may interact with cellular components, disrupting normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
Benzo[a]phenazine-9,10-dicarbonitrile can be compared with other similar compounds, such as:
Dibenzo[a,c]phenazine-2,7-dicarbonitrile: Known for its use in thermally activated delayed fluorescence (TADF) emitters.
Dibenzo[a,c]phenazine-11,12-dicarbonitrile: Utilized in near-infrared electroluminescent devices.
These compounds share a similar phenazine core but differ in the position and nature of substituents, which influence their electronic properties and applications
Properties
Molecular Formula |
C18H8N4 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
benzo[a]phenazine-9,10-dicarbonitrile |
InChI |
InChI=1S/C18H8N4/c19-9-12-7-16-17(8-13(12)10-20)22-18-14-4-2-1-3-11(14)5-6-15(18)21-16/h1-8H |
InChI Key |
RERIHEAJSHPHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C=C(C(=CC4=N3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10880932.png)

![(4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880940.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880942.png)
![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B10880943.png)
![3-Methyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B10880948.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880957.png)
methanone](/img/structure/B10880967.png)

![3-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10880983.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880984.png)
